2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene
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Overview
Description
2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene is an organic compound with the molecular formula C9H4Cl2F4O and a molecular weight of 275.02 g/mol
Preparation Methods
Chemical Reactions Analysis
2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The vinyloxy group allows for coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biological applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene exerts its effects involves interactions with specific molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, although detailed studies are required to fully understand these mechanisms.
Comparison with Similar Compounds
Similar compounds include:
2,6-Dichloro-4-trifluoromethyl-aniline: Used in the synthesis of insecticidal pyrazole compounds.
2,4-Dichlorobenzotrifluoride: Another compound with similar halogen and trifluoromethyl groups.
Properties
IUPAC Name |
1,3-dichloro-2-ethenoxy-4-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F4O/c1-2-16-8-5(10)3-4(9(13,14)15)7(12)6(8)11/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYPCTMKCNCHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=C(C=C(C(=C1Cl)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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